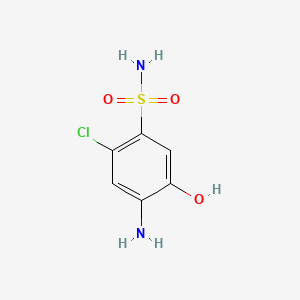

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-

Beschreibung

BenchChem offers high-quality Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-amino-2-chloro-5-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O3S/c7-3-1-4(8)5(10)2-6(3)13(9,11)12/h1-2,10H,8H2,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDOEWHXJCBYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068330 | |

| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41606-65-9 | |

| Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41606-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041606659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-chloro-5-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Amino-2-chloro-5-hydroxybenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9C9PFG66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemische Analyse

Biochemical Properties

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, plays a crucial role in biochemical reactions, particularly as an inhibitor of carbonic anhydrase IX (CA IX). This enzyme is overexpressed in many solid tumors and is involved in regulating pH levels within cancer cells. The compound interacts with CA IX by binding to its active site, thereby inhibiting its activity. This interaction is highly selective, as Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, shows a higher affinity for CA IX compared to other isoforms like CA II . Additionally, this compound has been shown to induce apoptosis in cancer cells, further highlighting its biochemical significance .

Cellular Effects

The effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, on various cell types and cellular processes are profound. In cancer cells, particularly breast cancer cell lines such as MDA-MB-231 and MCF-7, the compound inhibits cell proliferation and induces apoptosis . This is achieved through the inhibition of CA IX, leading to a disruption in pH regulation and subsequent cell death. Furthermore, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .

Molecular Mechanism

At the molecular level, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CA IX, inhibiting its enzymatic activity and disrupting the pH regulation within cancer cells . This inhibition leads to a cascade of molecular events, including changes in gene expression and activation of apoptotic pathways. The selective inhibition of CA IX by Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against CA IX for extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, can have sustained effects on cellular function, particularly in inhibiting cancer cell proliferation and inducing apoptosis .

Dosage Effects in Animal Models

The effects of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, vary with different dosages in animal models. At lower doses, the compound effectively inhibits CA IX activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects can be observed, including adverse impacts on normal cell function and overall health of the animal . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is involved in various metabolic pathways, primarily through its interaction with CA IX. The inhibition of CA IX by this compound affects the metabolic flux within cancer cells, leading to alterations in metabolite levels and disruption of anaerobic glycolysis . Additionally, the compound may interact with other enzymes and cofactors involved in metabolic processes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells, particularly cancer cells overexpressing CA IX . The distribution of the compound within tissues is influenced by its affinity for CA IX and other biomolecules, affecting its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy-, is critical for its activity and function. The compound is directed to specific compartments within the cell, including the cytoplasm and nucleus, where it exerts its inhibitory effects on CA IX . Post-translational modifications and targeting signals play a role in the localization of the compound, ensuring its effective interaction with target biomolecules and subsequent biochemical effects .

Biologische Aktivität

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- (CAS Number: 41606-65-9) is a compound of interest due to its diverse biological activities. This article presents an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₇ClN₂O₃S

- Molecular Weight : 222.64 g/mol

- LogP : -0.0309

These properties suggest that the compound has a relatively low lipophilicity, which may influence its absorption and distribution in biological systems .

- Carbonic Anhydrase Inhibition : Recent studies have shown that derivatives of benzenesulfonamide exhibit significant inhibition of human carbonic anhydrases (CAs), particularly CA IX. For instance, certain analogues demonstrated IC50 values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II, indicating a strong selectivity for CA IX over CA II . This selectivity is crucial as CA IX is often overexpressed in tumors.

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various strains of bacteria. In particular, it showed significant inhibition against Staphylococcus aureus with an inhibition rate of approximately 80.69% at a concentration of 50 µg/mL . Additionally, it exhibited anti-biofilm activity against Klebsiella pneumoniae, further supporting its potential as an antimicrobial agent.

- Induction of Apoptosis : Research involving MDA-MB-231 breast cancer cell lines revealed that benzenesulfonamide derivatives can induce apoptosis significantly, with one compound increasing the percentage of annexin V-FITC-positive apoptotic cells by approximately 22-fold compared to controls . This suggests potential applications in cancer therapy.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated favorable absorption, distribution, metabolism, and excretion (ADME) properties for some derivatives of benzenesulfonamide . Toxicological assessments are crucial for understanding the safety profile; however, specific toxicity data for 4-amino-2-chloro-5-hydroxy-benzenesulfonamide remains limited.

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and characterization of various benzenesulfonamide derivatives demonstrated that one specific derivative exhibited superior antibacterial activity against both gram-positive and gram-negative bacteria compared to standard antibiotics . The results indicated that structural modifications can enhance antimicrobial potency.

Case Study 2: Cancer Therapeutics

In another investigation, the effects of benzenesulfonamide derivatives on cancer cell lines were assessed. The study found that certain compounds not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting their potential use as therapeutic agents in oncology .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Biochemical Properties

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- is primarily recognized for its role as an inhibitor of carbonic anhydrase IX (CA IX) . CA IX is a metalloenzyme that is overexpressed in various solid tumors and plays a critical role in regulating intracellular pH levels. The compound exhibits high selectivity for CA IX, making it a valuable target for cancer therapy.

Case Study: Apoptosis Induction

In studies involving breast cancer cell lines, the compound increased the percentage of apoptotic cells significantly (approximately 22-fold compared to controls) through mechanisms involving caspase activation and mitochondrial dysfunction.

Antimicrobial Activity

Recent research has highlighted the compound's potential as an antimicrobial agent . It has demonstrated significant inhibitory effects against various bacteria:

- Staphylococcus aureus : Inhibition rate of approximately 80.69% at a concentration of 50 µg/mL.

- Klebsiella pneumoniae : Exhibited anti-biofilm activity.

Pharmacokinetics and Toxicology

Pharmacokinetic assessments indicate favorable absorption and distribution characteristics for Benzenesulfonamide derivatives. However, specific toxicity data for this compound remains limited. More extensive studies are needed to fully understand its safety profile.

Summary Table of Biological Activities

| Activity Type | Details |

|---|---|

| Carbonic Anhydrase Inhibition | Selective inhibition of CA IX with IC50 values ranging from 10.93 to 25.06 nM. |

| Antimicrobial Activity | Significant inhibition against Staphylococcus aureus and anti-biofilm activity against Klebsiella pneumoniae. |

| Induction of Apoptosis | Increased annexin V-FITC-positive apoptotic cells by up to 22-fold in cancer cell lines. |

Cancer Therapy

The selective inhibition of CA IX by Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- presents promising avenues for developing targeted therapies in oncology. Its ability to induce apoptosis specifically in cancer cells while sparing normal cells positions it as a potential candidate for further drug development.

Antimicrobial Applications

The compound's antibacterial properties suggest its utility in developing new antimicrobial agents, particularly against resistant strains of bacteria.

Analytical Chemistry

Benzenesulfonamide, 4-amino-2-chloro-5-hydroxy- can also be utilized in analytical methods such as high-performance liquid chromatography (HPLC) for separation and analysis purposes.

Vorbereitungsmethoden

Sulfonylation of 2-Chloro-4-Amino-5-Hydroxyaniline

A direct approach involves reacting 2-chloro-4-amino-5-hydroxyaniline with benzenesulfonyl chloride under basic conditions. Pyridine is typically used to neutralize HCl generated during the reaction.

Procedure :

Challenges and Optimization

- Regioselectivity : The hydroxyl and amino groups direct electrophilic substitution, but steric hindrance from chlorine may reduce yields.

- Side Reactions : Over-sulfonylation can occur; using controlled stoichiometry and low temperatures mitigates this.

Multistep Synthesis via Nitration and Reduction

Nitration of 2-Chloro-5-Hydroxybenzenesulfonamide

This method introduces the amino group via nitration followed by reduction:

Steps :

- Nitration : Treat 2-chloro-5-hydroxybenzenesulfonamide with concentrated HNO₃/H₂SO₄ at 0°C to introduce a nitro group at the para position to the hydroxyl group.

- Reduction : Reduce the nitro group using H₂/Pd-C or Na₂S₂O₄ in aqueous methanol to yield the amino derivative.

Conditions :

Key Data

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0°C | 70–85 |

| Reduction | Na₂S₂O₄, H₂O/MeOH | RT | 86–90 |

Condensation and Cyclization Approaches

Schiff Base Intermediate Synthesis

A patent-derived method uses a Schiff base intermediate to introduce the sulfonamide group:

Procedure :

- Condense 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in ethanol to form a Schiff base.

- Reduce the imine bond using NaBH₄ to yield the target compound.

Advantages :

Perkin Condensation Route

Source details a Perkin condensation-based pathway:

- Condense 2-amino-4-chlorophenol with benzaldehyde derivatives.

- Nitrate the intermediate, reduce to an amine, and sulfonylate.

Critical Parameters :

Industrial-Scale Production Techniques

Large-Scale Sulfonylation

Industrial protocols emphasize cost-effectiveness and purity control:

Steps :

- Use 2-chloro-4-nitro-5-hydroxybenzene as the starting material.

- Reduce the nitro group catalytically (H₂/Pd-C).

- React with benzenesulfonyl chloride in toluene under reflux.

Quality Control :

Cost Analysis

| Component | Cost (USD/kg) | Supplier |

|---|---|---|

| 2-Chloro-4-nitro-5-hydroxybenzene | 150–200 | Career Henan Chemical |

| Benzenesulfonyl chloride | 100–120 | Zhuozhou Wenxi |

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost (USD/g) |

|---|---|---|---|

| Direct Sulfonylation | 44–56 | Moderate | 12–15 |

| Nitration/Reduction | 70–85 | High | 8–10 |

| Industrial-Scale | 90–95 | Very High | 5–7 |

Q & A

Basic: What are the optimal synthetic routes for preparing 4-amino-2-chloro-5-hydroxybenzenesulfonamide derivatives?

Methodological Answer:

Derivatives of 4-amino-2-chloro-5-hydroxybenzenesulfonamide can be synthesized via chlorosulfonation followed by amidation. For example, intermediate sulfonyl chlorides (e.g., 4-(2-[(5-chloro-2-methoxyphenyl)formamido]ethyl)benzene-1-sulfonyl chloride) are synthesized by reacting substituted benzoic acids with chlorosulfonic acid under controlled conditions, followed by reaction with amines or ammonium hydroxide to form sulfonamides . Key steps include:

- Chlorosulfonation : Use chlorosulfonic acid and sodium chloride at 150°C for 2 hours to introduce sulfonyl chloride groups .

- Amidation : React sulfonyl chlorides with amines in dichloromethane using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form sulfonamides .

- Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) yields pure products (typical yields: 37–73%) .

Basic: How can spectroscopic techniques (NMR, IR) and crystallography validate the structure of this compound?

Methodological Answer:

- NMR : Analyze and NMR spectra to confirm substituent positions. For example, aromatic protons in the 6.8–7.5 ppm range and sulfonamide NH signals near 5.0 ppm indicate successful synthesis .

- Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. Hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) validate molecular packing .

- Cross-Validation : Ensure consistency between NMR-derived functional groups and crystallographic bond lengths/angles (e.g., C–S bond ≈1.76 Å) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data during structure elucidation?

Methodological Answer:

Contradictions may arise from dynamic effects (NMR) vs. static structures (crystallography). To resolve:

Validate Crystallographic Models : Use SHELXL’s TWIN and BASF commands to refine twinned or disordered structures .

Check for Solvent Effects : NMR signals may shift due to solvent polarity; compare data in deuterated solvents (e.g., DMSO-d) with crystal structures .

Employ Validation Tools : Use PLATON (via WinGX suite) to detect over- or under-refinement (e.g., R-factor discrepancies >5% warrant re-examination) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogues with improved bioactivity?

Methodological Answer:

- Modify Substituents : Introduce electron-withdrawing groups (e.g., –Cl at position 2) to enhance receptor binding. Derivatives with –OH at position 5 show improved solubility and NLRP3 inflammasome inhibition .

- Bioisosteric Replacement : Replace –SONH with –SOMe to reduce toxicity while retaining activity .

- Activity Testing : Screen analogues against Gram-positive bacteria (MIC assays) or inflammatory pathways (e.g., IL-1β ELISA) to prioritize candidates .

Basic: What is the role of substituents (e.g., –Cl, –OH) in modulating solubility and reactivity?

Methodological Answer:

- Chlorine (–Cl) : Enhances lipophilicity (logP ↑) and stabilizes aromatic rings via electron-withdrawing effects, improving membrane permeability .

- Hydroxyl (–OH) : Increases aqueous solubility (e.g., 5-hydroxy derivatives dissolve in DMSO/HO mixtures) and participates in hydrogen bonding, critical for target interactions .

- Sulfonamide (–SONH) : Governs acidity (pKa ~10) and forms hydrogen bonds with biological targets (e.g., NLRP3 ATP-binding pocket) .

Advanced: How can crystallographic software address challenges in refining high-disorder or twinned structures?

Methodological Answer:

- Twin Refinement : In SHELXL, use the TWIN command with a BASF parameter to model twinning (e.g., for non-merohedral twins). Adjust HKLF 5 format for intensity integration .

- Disorder Handling : Split atomic positions (PART commands) and apply restraints (SIMU, DELU) to refine disordered solvent or flexible groups .

- Validation : Post-refinement, check R (<0.05) and CC (>30%) in PLATON to ensure model accuracy .

Basic: What purification strategies are effective for isolating 4-amino-2-chloro-5-hydroxybenzenesulfonamide intermediates?

Methodological Answer:

- Precipitation : Quench reactions in ice-water to precipitate sulfonyl chlorides, followed by filtration .

- Column Chromatography : Use silica gel with gradients (e.g., hexane/ethyl acetate 9:1 to 1:1) to separate sulfonamides from byproducts .

- Recrystallization : Dissolve crude products in hot ethanol, then cool to –20°C for crystal formation (purity >95% by NMR) .

Advanced: How can researchers evaluate the therapeutic potential of this compound in inflammatory diseases?

Methodological Answer:

- In Vitro Assays : Measure NLRP3 inflammasome inhibition via ATPase activity assays (IC values) or IL-1β secretion in THP-1 macrophages .

- In Vivo Models : Test efficacy in murine peritonitis models by monitoring neutrophil recruitment (MPO activity) and cytokine levels (ELISA) .

- Toxicity Screening : Assess hepatotoxicity (ALT/AST levels) and renal function (BUN/creatinine) in repeated-dose studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.